1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid
Overview
Description
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that combines the structural features of a piperidine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butyl-2-methylphenol, which is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation of Piperidine: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane under basic conditions to form the desired 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine.
Formation of the Oxalic Acid Salt: The final step involves the reaction of 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine with oxalic acid to form the oxalic acid salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Use in the development of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the piperidine ring may modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-Tert-butylphenoxy)propyl]piperidine: Lacks the methyl group on the phenoxy ring.
1-[3-(4-Methylphenoxy)propyl]piperidine: Lacks the tert-butyl group on the phenoxy ring.
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, as well as the combination of the piperidine ring and oxalic acid salt. This unique structure may confer specific properties and activities that are not observed in similar compounds.
Properties
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16-15-17(19(2,3)4)9-10-18(16)21-14-8-13-20-11-6-5-7-12-20;3-1(4)2(5)6/h9-10,15H,5-8,11-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISCIDHZJMFPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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